![molecular formula C10H11F3N2O2 B14025492 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine is a synthetic organic compound characterized by the presence of a diaziridine ring, a trifluoromethyl group, and a methoxymethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine typically involves the reaction of 4-(methoxymethoxy)benzaldehyde with trifluoromethyl diaziridine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the diaziridine ring. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diaziridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted diaziridine derivatives with various functional groups.
科学的研究の応用
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with target molecules.
類似化合物との比較
Similar Compounds
3-Phenyl-3-(trifluoromethyl)diaziridine: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
3-(Methoxymethoxy)phenyl-3-(trifluoromethyl)diazirine: Contains a diazirine ring instead of a diaziridine ring, leading to different chemical properties.
Uniqueness
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine is unique due to the presence of both the methoxymethoxy group and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
特性
分子式 |
C10H11F3N2O2 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC名 |
3-[4-(methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O2/c1-16-6-17-8-4-2-7(3-5-8)9(14-15-9)10(11,12)13/h2-5,14-15H,6H2,1H3 |
InChIキー |
WQYZWHXUEOZLTL-UHFFFAOYSA-N |
正規SMILES |
COCOC1=CC=C(C=C1)C2(NN2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




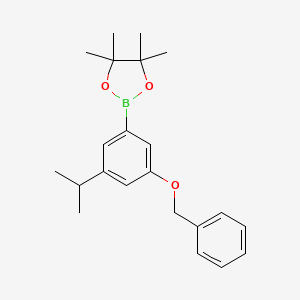
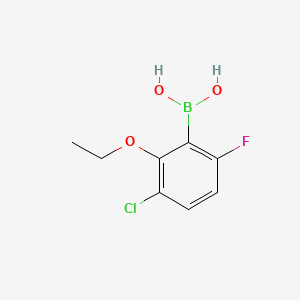

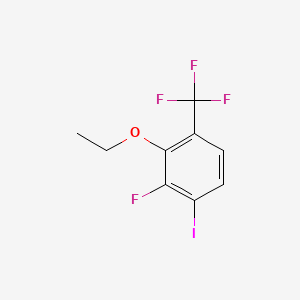
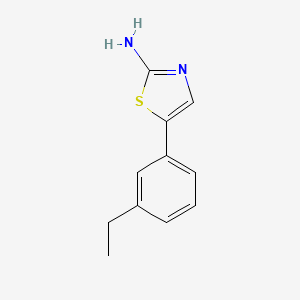

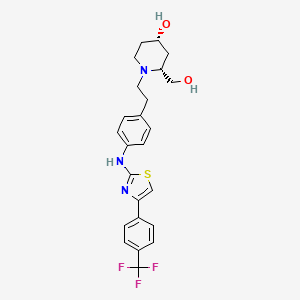



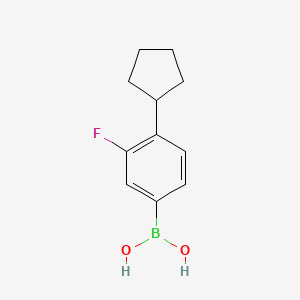
![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
